molecular formula C22H23ClN2O3 B255813 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide

3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide

Cat. No. B255813
M. Wt: 398.9 g/mol
InChI Key: JFPHITMSFIFPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been studied for its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide involves the inhibition of HDACs and sirtuins. These enzymes play a crucial role in regulating gene expression by modifying the acetylation status of histones and other proteins. Inhibition of HDACs and sirtuins by 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide results in the accumulation of acetylated histones and other proteins, which can lead to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide depend on the specific enzyme that is inhibited. Inhibition of HDACs and sirtuins has been shown to have various effects on cellular processes, including cell cycle regulation, apoptosis, DNA damage response, and metabolism. Therefore, 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide has the potential to modulate these processes and affect various physiological functions.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide in lab experiments is its potency as an inhibitor of HDACs and sirtuins. This allows for the use of lower concentrations of the compound, which can reduce the potential for off-target effects. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide. One direction is the development of more potent and selective inhibitors of HDACs and sirtuins. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, neurodegenerative disorders, and metabolic disorders. Additionally, the use of this compound as a tool for studying the role of HDACs and sirtuins in cellular processes and disease pathogenesis is an area of ongoing research.

Synthesis Methods

The synthesis of 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with 2-furylacetonitrile in the presence of a base to form 4-methoxy-N-(2-furylmethyl)benzamide. The second step involves the reaction of 4-methoxy-N-(2-furylmethyl)benzamide with 4-(dimethylamino)benzyl chloride in the presence of a base to form 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide.

Scientific Research Applications

3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of certain enzymes, such as histone deacetylases (HDACs) and sirtuins. These enzymes play a crucial role in regulating gene expression and cellular processes, and their dysregulation has been linked to various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Therefore, inhibitors of these enzymes, such as 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide, have been investigated as potential therapeutic agents.

properties

Product Name

3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

3-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide

InChI

InChI=1S/C22H23ClN2O3/c1-24(2)18-9-6-16(7-10-18)14-25(15-19-5-4-12-28-19)22(26)17-8-11-21(27-3)20(23)13-17/h4-13H,14-15H2,1-3H3

InChI Key

JFPHITMSFIFPPS-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)OC)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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